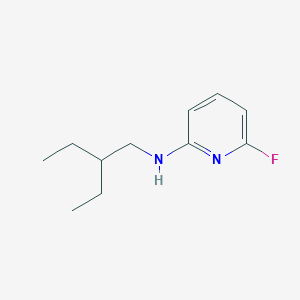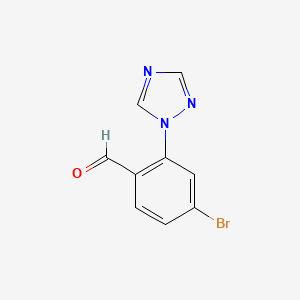
3-methoxy-N-(2-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 2-methylbutyl group, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylbutyl)aniline typically involves the alkylation of 3-methoxyaniline with 2-methylbutyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-methoxy-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The 2-methylbutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
3-methoxyaniline: Lacks the 2-methylbutyl group, making it less lipophilic.
N-(2-methylbutyl)aniline: Lacks the methoxy group, affecting its reactivity and biological activity.
4-methoxy-N-(2-methylbutyl)aniline: The methoxy group is positioned differently, altering its chemical properties.
Uniqueness
3-methoxy-N-(2-methylbutyl)aniline is unique due to the presence of both the methoxy and 2-methylbutyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)9-13-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
AWJCLRQOYJNXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


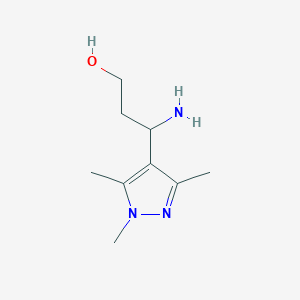
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13298336.png)
![2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid](/img/structure/B13298339.png)
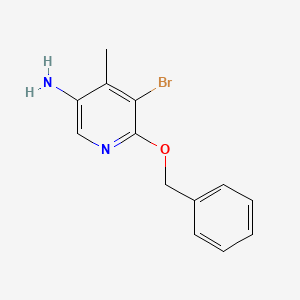

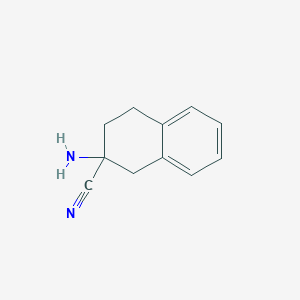
![2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine](/img/structure/B13298364.png)
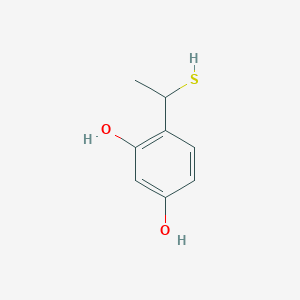


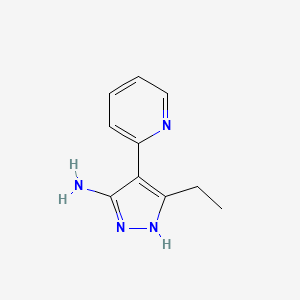
![2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13298388.png)
